4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
“4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and more .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties, such as 1,3,4-thiadiazoles, have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
Hydrazonoyl halides are a large group of compounds that have the characteristic functional group –C (X):NNH–. These compounds have gained attention due to their wide biological properties and their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .
Scientific Research Applications
- Therapeutic Potential : Published studies highlight their therapeutic potential in various areas, including antimicrobial, antifungal, and anti-leishmanial activities .
- Experimental Evidence : These compounds have been evaluated using the pentylenetetrazole (PTZ) model, demonstrating their potential as anticonvulsants .
- MTT Assay : Compounds were tested against leukemia cell lines (K562, Jurkat, MT-2) and HeLa cervical carcinoma cells, revealing their impact on cell viability .
- Potential Benefits : Antioxidants play a crucial role in protecting cells from oxidative damage and may have implications in various health conditions .
Anticancer Activity
Anticonvulsant Activity
Cytotoxic Effects on Cancer Cells
Antioxidant Properties
Cytotoxicity Against Specific Cancer Cell Lines
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Future Directions
The future directions for “4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of activities, these compounds could be promising candidates for the development of new drugs .
properties
IUPAC Name |
4-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15(20)18-16-17-14(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUYVPKYSJAHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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